3-(Cyclopropylamino)-2,2-dimethylpropan-1-ol

Description

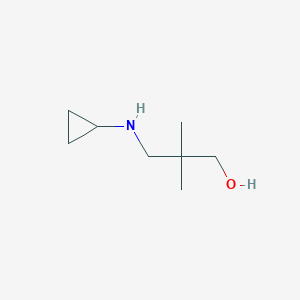

3-(Cyclopropylamino)-2,2-dimethylpropan-1-ol is a branched amino alcohol featuring a cyclopropylamine substituent and two methyl groups on the propane backbone. Its hydrochloride salt (CAS 7761-76-4) has a molecular weight of 212.27 g/mol and is listed in Enamine Ltd’s building block catalog as a synthetic intermediate . However, detailed physicochemical and toxicological data for the free base remain sparse in the provided evidence.

Properties

Molecular Formula |

C8H17NO |

|---|---|

Molecular Weight |

143.23 g/mol |

IUPAC Name |

3-(cyclopropylamino)-2,2-dimethylpropan-1-ol |

InChI |

InChI=1S/C8H17NO/c1-8(2,6-10)5-9-7-3-4-7/h7,9-10H,3-6H2,1-2H3 |

InChI Key |

FMPYHSMBBMEIRF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CNC1CC1)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopropylamino)-2,2-dimethylpropan-1-ol typically involves the reaction of cyclopropylamine with 2,2-dimethylpropan-1-ol under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Common reaction conditions include moderate temperatures and pressures to ensure optimal yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of advanced catalytic systems and optimized reaction parameters can further enhance the production process, ensuring a consistent supply of high-quality compound.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopropylamino)-2,2-dimethylpropan-1-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The cyclopropylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(Cyclopropylamino)-2,2-dimethylpropan-1-ol has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(Cyclopropylamino)-2,2-dimethylpropan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes, ultimately resulting in the desired therapeutic or biological outcome.

Comparison with Similar Compounds

3-(Diethylamino)-2,2-dimethylpropan-1-ol

- Structure: Replaces the cyclopropylamino group with a diethylamino moiety.

- Molecular Formula: C₉H₂₁NO; Molecular Weight: 159.27 g/mol .

- Physical Properties : Clear liquid with a boiling point of 226.6°C, density of 0.875 g/cm³, and flash point of 73.9°C .

- Hazards : Classified for eye irritation (H319) and acute oral toxicity (H302) .

- Handling : Requires avoidance of strong oxidizers and use of NIOSH/MSHA-approved respirators .

Comparison :

- The diethylamino analog’s liquid state contrasts with the hydrochloride salt form of the cyclopropylamino derivative, which is likely solid.

- Higher flash point (73.9°C vs. unreported for cyclopropylamino) suggests safer handling under ambient conditions .

3-(5-Bromo-1H-indol-3-yl)-2,2-dimethylpropan-1-ol

Comparison :

- The indole group increases lipophilicity and molecular weight, likely reducing water solubility compared to the cyclopropylamino compound.

3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol

- Structure: Contains a methylamino group and thiophene ring.

- Molecular Formula: C₈H₁₃NOS; Molecular Weight: 171.26 g/mol .

Comparison :

- The thiophene moiety introduces sulfur-based electronic effects, which may alter binding affinity in biological targets compared to cyclopropylamino derivatives .

Data Table: Key Properties of Compared Compounds

*Assumed formula for hydrochloride salt.

Research Findings and Implications

- Reactivity: The cyclopropylamino group’s strain may enhance ring-opening reactions, a trait absent in diethylamino or methylamino analogs.

- Toxicity: While the diethylamino compound has documented oral toxicity, the cyclopropylamino derivative’s safety profile remains uncharacterized, necessitating further study.

- Applications: Cyclopropylamino derivatives are underutilized in fragrance or agrochemical contexts compared to indole-containing analogs, which are prominent in drug discovery .

Biological Activity

3-(Cyclopropylamino)-2,2-dimethylpropan-1-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Chemical Formula : CHN

- CAS Number : 2225154-29-8

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The cyclopropylamine moiety may enhance binding affinity and specificity towards certain molecular targets, which can lead to diverse pharmacological effects.

Biological Activities

Research has highlighted several potential biological activities associated with this compound:

- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been evaluated for its efficacy against RKO (colorectal cancer) and MCF-7 (breast cancer) cell lines, showing significant inhibition of cell growth.

- Antimicrobial Properties : The compound has shown potential antimicrobial activity in vitro, indicating its ability to inhibit the growth of specific bacterial strains.

- Neuroprotective Effects : Some studies suggest that compounds with similar structures may exhibit neuroprotective properties, potentially making them candidates for treating neurodegenerative diseases.

Case Studies

| Study | Cell Line | IC (µM) | Notes |

|---|---|---|---|

| Study 1 | RKO | 60.70 | Significant inhibition observed |

| Study 2 | MCF-7 | 78.72 | Moderate cytotoxicity noted |

| Study 3 | Antimicrobial Assay | N/A | Effective against multiple bacterial strains |

In Vitro Evaluation

A study conducted on the cytotoxicity of this compound revealed that it inhibited cell proliferation in a dose-dependent manner across various cancer cell lines. The IC values ranged from approximately 49.79 µM to 113.70 µM for different derivatives tested against RKO and MCF-7 cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.